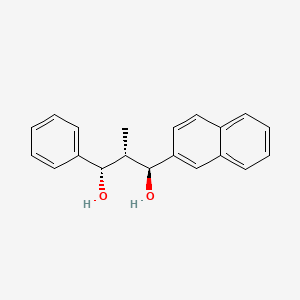
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol is a chiral organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps may include:
Aldol Reaction: Formation of the carbon-carbon bond between the naphthalene ring and the phenyl group.
Reduction: Reduction of the intermediate to introduce the hydroxyl groups.
Resolution: Separation of the desired stereoisomer from the mixture.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of chiral catalysts or chiral auxiliaries can be crucial in achieving the desired stereochemistry on a large scale.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo further reduction to form alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
- Used as a chiral building block in organic synthesis.
- Employed in the synthesis of complex natural products.
Biology:
- Potential use as a ligand in biochemical studies.
- Investigated for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on biological systems and potential medicinal properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
類似化合物との比較
- (1R,2R,3R)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-1-yl)-3-phenylpropane-1,3-diol
- (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-(4-methylphenyl)propane-1,3-diol
Uniqueness:
- The specific stereochemistry of (1S,2S,3S)-2-Methyl-1-(naphthalen-2-yl)-3-phenylpropane-1,3-diol gives it unique properties in terms of reactivity and interaction with biological targets.
- The presence of both naphthalene and phenyl groups provides a distinct aromatic character, influencing its chemical behavior and applications.
特性
CAS番号 |
918799-04-9 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
(1S,2S,3S)-2-methyl-1-naphthalen-2-yl-3-phenylpropane-1,3-diol |
InChI |
InChI=1S/C20H20O2/c1-14(19(21)16-8-3-2-4-9-16)20(22)18-12-11-15-7-5-6-10-17(15)13-18/h2-14,19-22H,1H3/t14-,19-,20-/m0/s1 |
InChIキー |
VGHISLGDGSOMDT-GKCIPKSASA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC3=CC=CC=C3C=C2)O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)C(C2=CC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
